An In-depth Technical Guide to the Chemical Properties of 2-Chlorocyclopentanone
An In-depth Technical Guide to the Chemical Properties of 2-Chlorocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of 2-Chlorocyclopentanone. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
2-Chlorocyclopentanone is a cyclic ketone with a chlorine atom at the alpha-position. This bifunctional molecule serves as a versatile intermediate in organic synthesis.
Physical and Chemical Properties
The key physical and chemical properties of 2-Chlorocyclopentanone are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇ClO | [1] |
| Molecular Weight | 118.56 g/mol | [1] |
| Appearance | Colorless to yellow-orange liquid | [2] |
| Odor | Aromatic | [2] |
| Density | 1.180 g/mL at 20 °C | [3] |
| Boiling Point | 72 - 74 °C at 12 mmHg | [2] |
| Melting Point | Not available | [2] |
| Flash Point | 77 °C (170.6 °F) | [2] |
| Solubility | Soluble in water | [1] |
| Refractive Index (n20/D) | 1.474 | [4] |
| CAS Number | 694-28-0 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Chlorocyclopentanone.
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available. | [5],[1] |
| ¹³C NMR | Spectra available. | [5],[1] |
| Infrared (IR) | Spectra available, showing a characteristic carbonyl peak. | [5],[1] |
| Mass Spectrometry (MS) | Mass spectra available for structural confirmation. | [5],[3],[6] |
Synthesis of 2-Chlorocyclopentanone
A common and effective method for the synthesis of 2-Chlorocyclopentanone is the direct chlorination of cyclopentanone (B42830).
Experimental Protocol: Chlorination of Cyclopentanone.[2]
Materials:
-
Cyclopentanone (500 g)
-
Calcium carbonate (290 g)
-
Water (320 mL)
-
40% Calcium chloride solution (290 g)
-
Gaseous chlorine
-
Diethyl ether
-
Anhydrous calcium chloride
Procedure:
-
A mixture of cyclopentanone, calcium carbonate, water, and calcium chloride solution is vigorously stirred in a reaction vessel.
-
A rapid stream of gaseous chlorine is passed through the mixture.
-
The reaction temperature is maintained at 40°C, with occasional cooling.
-
After the complete dissolution of calcium carbonate, the reaction mixture is cooled in an ice bath.
-
The precipitated calcium chloride hexahydrate is removed by filtration.
-
The filtrate is extracted with diethyl ether.
-
The ether extract is dried over anhydrous calcium chloride.
-
The ether is removed by evaporation, and the residue is purified by vacuum fractional distillation to yield 2-Chlorocyclopentanone.
Synthesis Workflow
Chemical Reactivity and Key Reactions
2-Chlorocyclopentanone is a valuable synthetic intermediate due to the reactivity of both the ketone and the alpha-chloro functional groups. It readily undergoes nucleophilic substitution, condensation reactions, and the Favorskii rearrangement.
Favorskii Rearrangement
The Favorskii rearrangement of cyclic α-halo ketones like 2-Chlorocyclopentanone results in a ring contraction to form a carboxylic acid derivative.[7],[8]
Materials:
-
2-Chlorocyclopentanone
-
Sodium methoxide (B1231860)
-
Anhydrous methanol (B129727)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 2-Chlorocyclopentanone in anhydrous diethyl ether is added to a freshly prepared solution of sodium methoxide in anhydrous methanol at 0°C under an inert atmosphere.
-
The resulting mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0°C and quenched by the careful addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the corresponding methyl cyclobutanecarboxylate.
Nucleophilic Substitution
The chlorine atom in 2-Chlorocyclopentanone is susceptible to displacement by various nucleophiles.
Materials:
-
2-Chlorocyclopentanone
-
Sodium bicarbonate
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane
Procedure:
-
To a solution of aniline and 2-Chlorocyclopentanone in DMF, sodium bicarbonate is added.
-
The reaction mixture is stirred at room temperature overnight.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by vacuum filtration.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to provide the crude product.
-
The product, 2-(phenylamino)cyclopentanone, can be further purified by recrystallization or column chromatography.
Aldol (B89426) Condensation
The enolizable ketone functionality of 2-Chlorocyclopentanone can participate in aldol condensation reactions with aldehydes, typically under basic or acidic conditions.[9],[10],[11]
Materials:
-
2-Chlorocyclopentanone
-
Benzaldehyde
-
Sodium hydroxide (B78521)
-
Water
Procedure:
-
A solution of 2-Chlorocyclopentanone, benzaldehyde, and sodium hydroxide in ethanol and water is prepared in a reaction vessel.
-
The mixture is stirred at room temperature for a specified period.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude product, 2-benzylidene-5-chlorocyclopentanone, can be purified by recrystallization from a suitable solvent.
Safety and Handling
2-Chlorocyclopentanone is a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Statement | Reference(s) |
| Causes skin irritation. | Wash hands thoroughly after handling. | [1] |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| Combustible liquid. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [2] |
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated.[2] Incompatible with strong oxidizing agents, strong bases, and reducing agents.[2]
Applications in Research and Development
2-Chlorocyclopentanone serves as a key building block in the synthesis of various organic molecules, including:
-
Pharmaceuticals: The cyclopentanone scaffold is present in numerous bioactive molecules. The reactivity of 2-Chlorocyclopentanone allows for the introduction of diverse functional groups, facilitating the synthesis of novel drug candidates.
-
Agrochemicals: It is used as an intermediate in the production of certain pesticides and herbicides.
-
Fine Chemicals: Its versatility makes it a valuable precursor for the synthesis of fragrances and other specialty chemicals.
This technical guide provides a foundational understanding of the chemical properties and reactivity of 2-Chlorocyclopentanone. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets before handling this chemical.
References
- 1. 2-Chlorocyclopentanone | C5H7ClO | CID 12751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Cyclopentanone, 2-chloro- [webbook.nist.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Favorskii_rearrangement [chemeurope.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalysed with TiCl3(SO3CF3) - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. Aldol Condensation Reaction [sigmaaldrich.com]
